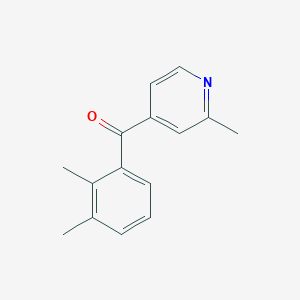
4-(2,6-二甲基苯甲酰)-2-甲基吡啶
描述
The compound “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 2-position and a 2,6-dimethylbenzoyl group at the 4-position .Chemical Reactions Analysis
Again, while specific reactions involving “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” are not available, pyridine derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” would be influenced by its molecular structure. For instance, the presence of the pyridine ring could contribute to its basicity, while the benzoyl group could influence its reactivity .科学研究应用
Antimicrobial Research
This compound has shown potential in the development of new antimicrobial agents. Its structure can be modified to target specific bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase, which is crucial for bacterial growth . This opens up possibilities for creating novel antibiotics that can combat resistant strains of bacteria.
Organic Synthesis
In the field of chemistry, “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” serves as a building block for synthesizing complex organic molecules. Its benzoyl and pyridine components are key functional groups that can undergo various chemical reactions, making it a versatile reagent for constructing pharmacologically active compounds.
Material Science
Researchers in material science may explore the use of this compound in the synthesis of new polymeric materials. Its aromatic structure could contribute to the thermal stability and mechanical strength of polymers, which are desirable properties in materials used for high-performance applications .
Pharmaceutical Development
“4-(2,6-Dimethylbenzoyl)-2-methylpyridine” could be instrumental in pharmaceutical research, particularly in the synthesis of drug candidates. Its molecular framework allows for the attachment of different pharmacophores, which are the parts of a molecule responsible for its biological activity.
Biotechnology
In biotechnological applications, this compound might be used as a precursor for developing biochemical assays or as a molecular probe to study biological systems. Its ability to interact with various enzymes and receptors can provide insights into their functioning and aid in the discovery of new biotechnological tools .
Environmental Science
The environmental impact of chemicals is an important area of study. “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” could be examined for its biodegradability and potential use in environmentally friendly processes or materials. Understanding its interaction with environmental factors is crucial for developing sustainable chemical practices .
Analytical Chemistry
Due to its distinct chemical structure, “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” can be used as a standard or reference compound in analytical methods such as chromatography and spectroscopy. It helps in the accurate identification and quantification of substances in complex mixtures .
Industrial Applications
On an industrial scale, this compound may find applications in the synthesis of dyes, pigments, or other specialty chemicals. Its structural properties can impart specific characteristics to the end products, such as colorfastness or resistance to degradation under various conditions .
作用机制
属性
IUPAC Name |
(2,6-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-7-8-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDGMANAZORFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222951 | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylbenzoyl)-2-methylpyridine | |
CAS RN |
1187167-71-0 | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















